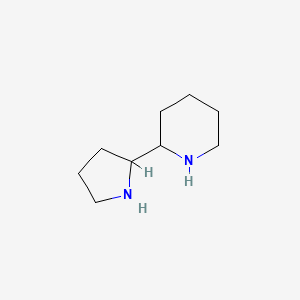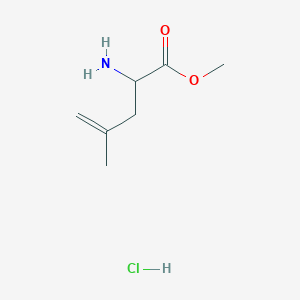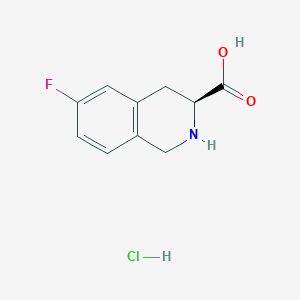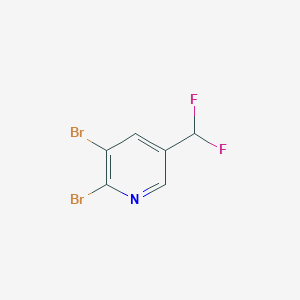
2,3-Dibromo-5-(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-(difluoromethyl)pyridine is an organobromine compound with the molecular formula C6H3Br2F2N. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,3-Dibromo-5-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 5-(difluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination .
Industrial production methods often involve multi-step processes starting from readily available precursors.
Chemical Reactions Analysis
2,3-Dibromo-5-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine would yield an aminated pyridine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,3-Dibromo-5-(difluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Dibromo-5-(difluoromethyl)pyridine exerts its effects depends on its application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and fluorine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms. These effects can stabilize reaction intermediates, making certain reactions more favorable .
Comparison with Similar Compounds
2,3-Dibromo-5-(difluoromethyl)pyridine can be compared with other halogenated pyridines, such as:
2,3-Dibromo-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-5-(difluoromethyl)pyridine: This compound has only one bromine atom, which can make it less reactive in certain substitution reactions compared to this compound.
The uniqueness of this compound lies in its combination of bromine and difluoromethyl groups, which provide a balance of reactivity and stability, making it versatile for various applications .
Properties
Molecular Formula |
C6H3Br2F2N |
|---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
2,3-dibromo-5-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H |
InChI Key |
YCZCNNUQVQDCFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tert-butyl1-methyl4-(azidomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13517884.png)

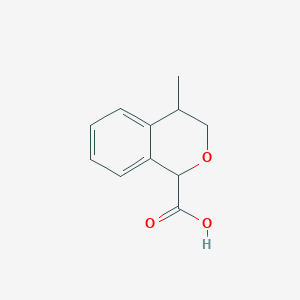

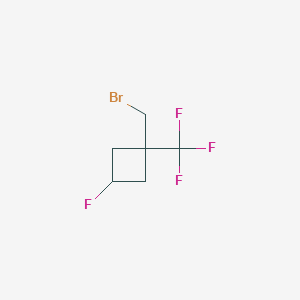
![5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13517909.png)

